

octahydro-2H-1,4-benzoxazine chemical structure elucidation

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Compound of Interest

Compound Name: *octahydro-2H-1,4-benzoxazine*

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An In-depth Technical Guide on the Chemical Structure Elucidation of **Octahydro-2H-1,4-benzoxazine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chemical structure elucidation of **octahydro-2H-1,4-benzoxazine**. The document outlines a plausible synthetic route and details the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for the synthesis and spectroscopic analyses are provided. All quantitative data from spectroscopic and spectrometric analyses are summarized in structured tables for clarity and comparative purposes. Additionally, a logical workflow for the structure elucidation process is presented using a Graphviz diagram, adhering to specified visualization standards. This guide serves as a valuable resource for researchers and professionals involved in the synthesis and characterization of heterocyclic compounds.

Introduction to Octahydro-2H-1,4-benzoxazine

Octahydro-2H-1,4-benzoxazine is a saturated heterocyclic compound with the chemical formula C₈H₁₅NO and a molecular weight of 141.21 g/mol [1]. Its structure consists of a cyclohexane ring fused to a morpholine ring. As a saturated derivative of benzoxazine, it lacks the aromaticity of its precursor, which significantly influences its chemical and physical

properties. Benzoxazine derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties[2]. The study of saturated analogs like **octahydro-2H-1,4-benzoxazine** is crucial for understanding structure-activity relationships and for the development of new therapeutic agents. The elucidation of its precise chemical structure is the foundational step for any further investigation into its biological activity and potential applications in drug development.

Synthesis of Octahydro-2H-1,4-benzoxazine

A common route for the synthesis of saturated heterocyclic compounds is the catalytic hydrogenation of their unsaturated aromatic counterparts. In the case of **octahydro-2H-1,4-benzoxazine**, a plausible synthesis involves the reduction of a suitable 2H-1,4-benzoxazine precursor.

Spectroscopic and Spectrometric Data

The structural confirmation of the synthesized **octahydro-2H-1,4-benzoxazine** is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR chemical shifts for **octahydro-2H-1,4-benzoxazine** are summarized in Table 1. These predictions are based on the analysis of similar saturated heterocyclic systems.

Table 1: Predicted ¹H and ¹³C NMR Data for **Octahydro-2H-1,4-benzoxazine**

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)	Notes
C2-H ₂	3.5 - 3.8	65 - 70	Protons adjacent to oxygen.
C3-H ₂	2.8 - 3.1	45 - 50	Protons adjacent to nitrogen.
C4a-H	2.0 - 2.4	50 - 55	Bridgehead proton.
C5-H ₂	1.2 - 1.8	20 - 30	Cyclohexane ring protons.
C6-H ₂	1.2 - 1.8	20 - 30	Cyclohexane ring protons.
C7-H ₂	1.2 - 1.8	20 - 30	Cyclohexane ring protons.
C8-H ₂	1.2 - 1.8	20 - 30	Cyclohexane ring protons.
C8a-H	2.5 - 2.9	55 - 60	Bridgehead proton.
N-H	1.5 - 2.5	-	Broad singlet, exchangeable with D ₂ O.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **octahydro-2H-1,4-benzoxazine** are presented in Table 2.

Table 2: Predicted IR Absorption Data for **Octahydro-2H-1,4-benzoxazine**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
N-H	3300 - 3500	Stretching (secondary amine)
C-H	2850 - 2960	Stretching (alkane)
C-O	1050 - 1150	Stretching (ether)
C-N	1020 - 1250	Stretching (amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of **octahydro-2H-1,4-benzoxazine** are listed in Table 3.

Table 3: Predicted Mass Spectrometry Data for **Octahydro-2H-1,4-benzoxazine**

m/z	Ion	Notes
142.1227	[M+H] ⁺	Protonated molecular ion.
141.1148	[M] ⁺	Molecular ion.
140.1081	[M-H] ⁻	Deprotonated molecular ion.
124.1126	[M+H-H ₂ O] ⁺	Loss of water from the protonated molecule.

Experimental Protocols

Synthesis Protocol: Catalytic Hydrogenation of 2H-1,4-benzoxazine

- Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2H-1,4-benzoxazine (1 equivalent) in a suitable solvent such as ethanol or methanol.
- Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on alumina or Platinum(IV) oxide.

- Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm).
- Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and stir vigorously for 24-48 hours, or until hydrogen uptake ceases.
- Work-up: After cooling to room temperature, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **octahydro-2H-1,4-benzoxazine**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

- Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Spectrum Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm^{-1} .

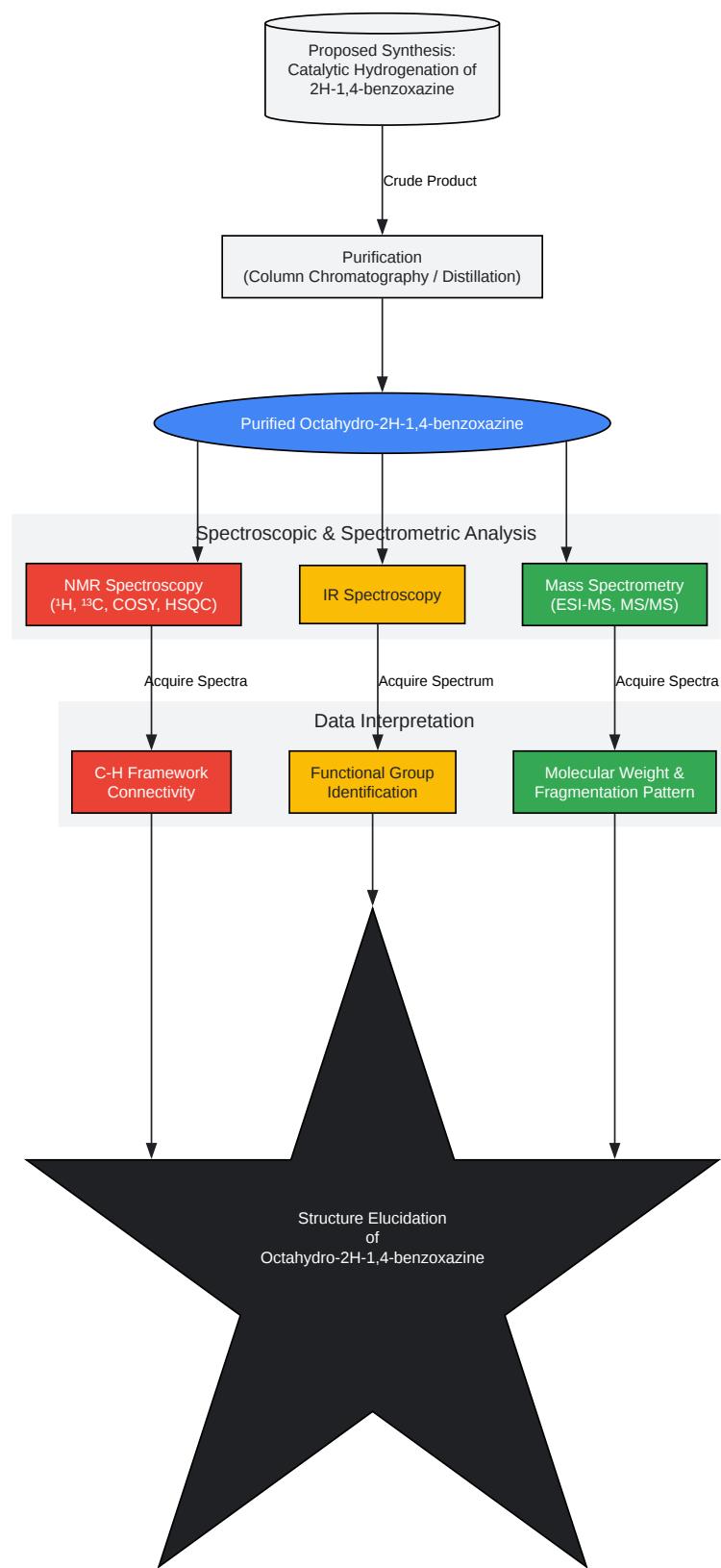
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.
- Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight.
- Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern, which can provide further structural information.

Visualized Workflow for Structure Elucidation

The logical flow of the experimental work for the structure elucidation of **octahydro-2H-1,4-benzoxazine** is depicted in the following diagram.

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Caption: Experimental workflow for the structure elucidation.

Conclusion

The structural elucidation of **octahydro-2H-1,4-benzoxazine** is a systematic process that relies on a combination of organic synthesis and modern analytical techniques. The proposed synthesis via catalytic hydrogenation provides a viable route to obtain the target compound. Subsequent analysis by NMR spectroscopy, IR spectroscopy, and mass spectrometry allows for the unambiguous confirmation of its chemical structure. The detailed protocols and compiled data in this guide offer a solid framework for researchers and professionals to successfully synthesize and characterize this and other related heterocyclic compounds, paving the way for further investigations into their potential applications.

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